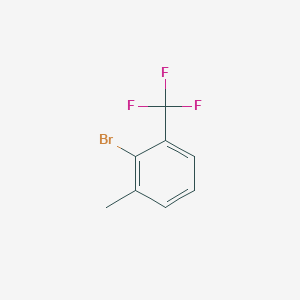
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound that features a bromine and a trifluoromethyl group attached to a benzene ring, which also contains a methyl substituent. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions and transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves the selective halogenation of benzene or its derivatives. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene is achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Although the specific synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to introduce the appropriate substituents at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the determination of the structure of 2-(N,N-dimethylaminomethylene) derivative from a benzothiophene compound . The presence of substituents like bromine and trifluoromethyl groups can influence the electron distribution and steric hindrance in the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Halogenated benzene derivatives can participate in various chemical reactions. For example, 1-bromo-2-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can undergo further transformations . The bromine atom in such compounds is typically a good leaving group, allowing for nucleophilic substitution reactions. The trifluoromethyl group can also influence the reactivity of the compound due to its strong electron-withdrawing effect.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. For instance, the presence of rotational isomers and their interconversion at different temperatures can be observed in the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The electron-withdrawing trifluoromethyl group and the electron-donating methyl group in 2-Bromo-1-methyl-3-(trifluoromethyl)benzene would affect its chemical properties, such as reactivity and acidity, as well as physical properties like boiling point and solubility.
Applications De Recherche Scientifique
Synthesis of Naphthalenes and Isoindoles
2-Bromo-1-methyl-3-(trifluoromethyl)benzene has been used in the synthesis of various organic compounds. For instance, it is involved in the generation of phenyllithium intermediates, which can be transformed into naphthalenes or isoindoles through further reactions (Schlosser & Castagnetti, 2001); (Kuroda & Kobayashi, 2015).
Production of Organic Compounds
This chemical is also used in the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone, a valuable organic compound, through Grignard reaction and oxidation (Qiao Lin-lin, 2009).
Trifluoromethylation
Another application includes its use in trifluoromethylation reactions. It serves as a precursor for the introduction of trifluoromethyl groups into aromatic and heteroaromatic compounds (Mejía & Togni, 2012).
Synthesis of Pyridines
2-Bromo-1-methyl-3-(trifluoromethyl)benzene is also utilized in the synthesis of trifluoromethyl-substituted pyridines, illustrating its versatility in organic synthesis (Cottet & Schlosser, 2002).
X-Ray Structure Determinations
The compound plays a role in the structural determination of bromo- and bromomethyl-substituted benzenes, contributing to the understanding of molecular interactions and structure (Jones et al., 2012).
Study of Steric Effects
It is also used in studying the propagation of steric pressure in chemical reactions, demonstrating the trifluoromethyl group's role as both an emitter and transmitter of steric pressure (Schlosser et al., 2006).
Safety And Hazards
The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P273, P303+P361+P353, P305+P351+P338, indicating measures to prevent fire and explosion, to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-bromo-1-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWSTGYAPNVWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-3-(trifluoromethyl)benzene | |
CAS RN |
1099597-98-4 |
Source


|
| Record name | 2-Bromo-3-(trifluoromethyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

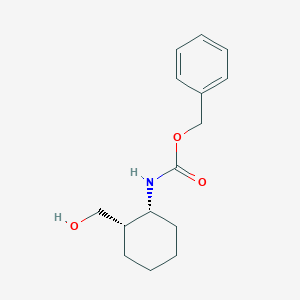
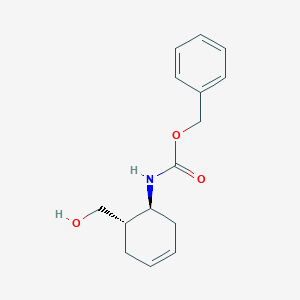
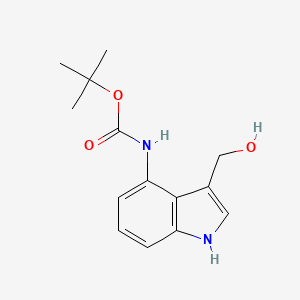







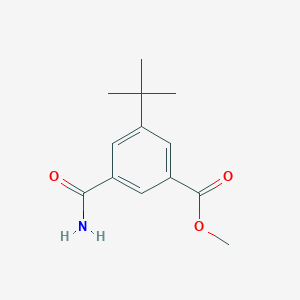

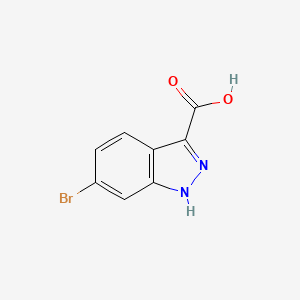
![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)